N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a pyrazole and isoxazole ring system, which are common motifs in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the formation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, while the isoxazole ring is typically formed via the cyclization of α,β-unsaturated oximes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Advanced techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound’s structure allows it to form strong hydrophobic interactions and hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with similar biological activities.
Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]: Known for its antimalarial properties.
Uniqueness
N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its dual pyrazole and isoxazole ring system, which enhances its pharmacological profile and makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H22N8O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[5-(dimethylcarbamoyl)-1-ethylpyrazol-4-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-6-28-17(20(30)26(3)4)15(9-22-28)23-18(29)13-7-14(12-8-21-27(5)10-12)24-19-16(13)11(2)25-31-19/h7-10H,6H2,1-5H3,(H,23,29) |
InChI Key |
HVJUNNPNNDYRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C(=O)N(C)C |
Origin of Product |
United States |
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